Cas no 2228650-86-8 (3-(4-Fluoro-3-nitrophenyl)butan-1-amine)
3-(4-Fluoro-3-nitrophenyl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoro-3-nitrophenyl)butan-1-amine
- EN300-1822458
- 2228650-86-8
- 3-(4-Fluoro-3-nitrophenyl)butan-1-amine
-
- Inchi: 1S/C10H13FN2O2/c1-7(4-5-12)8-2-3-9(11)10(6-8)13(14)15/h2-3,6-7H,4-5,12H2,1H3
- InChI Key: JKGMZXDCBSTGTH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])C(C)CCN
Computed Properties
- Exact Mass: 212.09610582g/mol
- Monoisotopic Mass: 212.09610582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8Ų
3-(4-Fluoro-3-nitrophenyl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822458-0.05g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 0.05g |
$959.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-0.1g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 0.1g |
$1005.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-0.25g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 0.25g |
$1051.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-0.5g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 0.5g |
$1097.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-1.0g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-2.5g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 2.5g |
$2240.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-5.0g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1822458-10.0g |
3-(4-fluoro-3-nitrophenyl)butan-1-amine |
2228650-86-8 | 10g |
$4914.0 | 2023-06-03 |
3-(4-Fluoro-3-nitrophenyl)butan-1-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-(4-Fluoro-3-nitrophenyl)butan-1-amine
Comprehensive Overview of 3-(4-Fluoro-3-nitrophenyl)butan-1-amine (CAS No. 2228650-86-8)
3-(4-Fluoro-3-nitrophenyl)butan-1-amine (CAS No. 2228650-86-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a fluorinated nitrophenyl group attached to a butan-1-amine backbone, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the growing demand for fluorinated compounds in modern medicine.
The rise of AI-driven drug discovery and computational chemistry has further highlighted the importance of compounds like 3-(4-Fluoro-3-nitrophenyl)butan-1-amine. Its CAS number 2228650-86-8 is frequently searched in databases such as PubChem and Reaxys, reflecting its relevance in high-throughput screening and molecular modeling. The compound's nitrophenyl moiety is known for its electron-withdrawing properties, which can enhance binding affinity in target proteins, a topic widely discussed in medicinal chemistry forums.
In the context of green chemistry, the synthesis and application of 3-(4-Fluoro-3-nitrophenyl)butan-1-amine align with the industry's shift toward sustainable practices. Researchers are exploring eco-friendly catalytic methods to produce such intermediates, addressing concerns about chemical waste reduction and energy efficiency. This aligns with the broader trend of ESG (Environmental, Social, and Governance) compliance in chemical manufacturing.
Another area of interest is the compound's potential role in agrochemical innovation. With the global focus on food security and crop protection, derivatives of 3-(4-Fluoro-3-nitrophenyl)butan-1-amine are being investigated for their pesticidal or herbicidal properties. The fluoro and nitro functional groups are particularly valuable in designing molecules with improved stability and bioavailability, key factors in precision agriculture.
From a commercial perspective, the demand for CAS 2228650-86-8 is driven by its utility in custom synthesis and contract research organizations (CROs). Suppliers often highlight its high purity and compatibility with cross-coupling reactions, which are pivotal in constructing complex molecular architectures. This makes it a sought-after reagent for laboratories focusing on heterocyclic chemistry and small-molecule therapeutics.
In summary, 3-(4-Fluoro-3-nitrophenyl)butan-1-amine (CAS No. 2228650-86-8) represents a critical building block in modern chemical research. Its applications span pharmaceuticals, agrochemicals, and material science, reflecting the interdisciplinary nature of contemporary chemistry. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovative synthesis and molecular design.
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